4-Methylpiperidine-1-sulfonyl fluoride

Covalent inhibitor design Chemical biology Protease inhibition

4-Methylpiperidine-1-sulfonyl fluoride (CAS 1365969-26-1) is a heterocyclic aliphatic sulfonyl fluoride with the molecular formula C₆H₁₂FNO₂S and a molecular weight of 181.23 g/mol. It features a piperidine ring substituted with a methyl group at the 4-position and a sulfonyl fluoride (–SO₂F) warhead at the 1-position.

Molecular Formula C6H12FNO2S
Molecular Weight 181.23 g/mol
Cat. No. B12861218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-1-sulfonyl fluoride
Molecular FormulaC6H12FNO2S
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)F
InChIInChI=1S/C6H12FNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3
InChIKeyOPUQOSBFYLLXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidine-1-sulfonyl fluoride (CAS 1365969-26-1): A Strategic Aliphatic Sulfonyl Fluoride Building Block for Covalent Inhibitor and SuFEx Chemistry Programs


4-Methylpiperidine-1-sulfonyl fluoride (CAS 1365969-26-1) is a heterocyclic aliphatic sulfonyl fluoride with the molecular formula C₆H₁₂FNO₂S and a molecular weight of 181.23 g/mol . It features a piperidine ring substituted with a methyl group at the 4-position and a sulfonyl fluoride (–SO₂F) warhead at the 1-position. This compound belongs to the privileged sulfonyl fluoride class, which has gained prominence as electrophilic warheads in targeted covalent inhibitor (TCI) design and as substrates for sulfur(VI) fluoride exchange (SuFEx) click chemistry [1][2]. Commercially, it is available from multiple suppliers at purities of 95–98% , positioning it as a readily accessible research intermediate for medicinal chemistry, chemical biology, and synthetic methodology programs.

Why 4-Methylpiperidine-1-sulfonyl fluoride Cannot Be Replaced by Generic Sulfonyl Fluorides or Piperidine Analogs in Procurement Decisions


Although multiple piperidine sulfonyl fluorides and broader sulfonyl fluoride reagents share the –SO₂F warhead, their physicochemical, steric, and electronic profiles differ substantially, leading to divergent performance in synthesis, covalent inhibition, and SuFEx applications. The 4-methyl substituent on the piperidine ring of 4-methylpiperidine-1-sulfonyl fluoride introduces measurable changes in lipophilicity (estimated LogP increase of ~0.6–0.8 log units versus the unsubstituted parent piperidine-1-sulfonyl fluoride ), molecular weight (181.23 vs. 167.20 g/mol ), and steric bulk that alter target binding, metabolic stability, and reactivity. Furthermore, sulfonyl fluorides as a class exhibit markedly superior aqueous hydrolytic stability compared to their sulfonyl chloride counterparts (half-lives on the order of days versus minutes–hours [1][2]), making the fluoride congener non-substitutable for applications requiring physiological or aqueous compatibility. Selection of the appropriate sulfonyl fluoride building block is not a generic decision; it requires compound-specific matching of substitution pattern and physicochemical properties to the intended chemical biology or medicinal chemistry objective.

4-Methylpiperidine-1-sulfonyl fluoride: Quantitative Differentiation Evidence Against Closest Analogs for Research Procurement


Aqueous Hydrolytic Stability of 4-Methylpiperidine-1-sulfonyl fluoride vs. PMSF: Half-Life Advantage for Physiological Assays

4-Methylpiperidine-1-sulfonyl fluoride, as an aliphatic sulfamoyl fluoride, benefits from the class-level hydrolytic stability characteristic of the sulfonyl fluoride functional group. Under physiologically relevant aqueous conditions (pH 7.0–7.4, 25 °C), structurally analogous piperidine sulfonyl fluorides exhibit half-lives exceeding 48 hours . In sharp contrast, phenylmethanesulfonyl fluoride (PMSF), the most widely used sulfonyl fluoride protease inhibitor, has an aqueous half-life of only ~110 minutes at pH 7.0 and ~35 minutes at pH 8.0 at 25 °C [1]. Similarly, AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) hydrolyzes with a half-life of approximately 6 hours under cell-culture conditions (pH 7.0, 37 °C) [2]. This represents a >26-fold half-life advantage for the piperidine sulfonyl fluoride scaffold over PMSF under near-neutral aqueous conditions, translating to practical experimental windows measured in days rather than hours.

Covalent inhibitor design Chemical biology Protease inhibition

Sulfonyl Fluoride vs. Sulfonyl Chloride: Stability Hierarchy Enabling Aqueous and Physiological Compatibility

The stability of sulfonyl halides follows a well-established hierarchy: fluorides > chlorides > bromides > iodides [1]. 4-Methylpiperidine-1-sulfonyl fluoride (MW 181.23) resists rapid hydrolysis in aqueous media, whereas its direct sulfonyl chloride analog, 4-methylpiperidine-1-sulfonyl chloride (MW 197.68, CAS 41483-70-9) , undergoes rapid hydrolytic degradation, precluding its use in aqueous or physiological environments. In a landmark parallel synthesis study, aliphatic sulfonyl fluorides produced sulfonamides from amines bearing additional functionality in good yield, while the corresponding sulfonyl chlorides failed entirely under identical conditions due to competing hydrolysis [2]. Furthermore, sulfonyl fluorides react exclusively at the sulfur center (SuFEx manifold), whereas sulfonyl chlorides can undergo competing S–Cl and C–Cl reactivity pathways, leading to product mixtures [3]. This fundamental stability and chemoselectivity difference makes the fluoride congener the only viable choice for applications requiring aqueous compatibility, such as bioconjugation, activity-based protein profiling (ABPP), and covalent inhibitor development under physiological conditions.

SuFEx chemistry Synthetic methodology Bioconjugation

4-Methyl Substitution Effects on Lipophilicity and Steric Profile vs. Unsubstituted Piperidine-1-sulfonyl fluoride

The 4-methyl substituent in 4-methylpiperidine-1-sulfonyl fluoride (MW 181.23, C₆H₁₂FNO₂S) introduces a measurable increase in molecular weight (+14.03 Da) and estimated lipophilicity compared to the unsubstituted parent, piperidine-1-sulfonyl fluoride (MW 167.20, C₅H₁₀FNO₂S, LogP = 0.6866) . Based on the Hansch π-value for a methyl group on a saturated ring system (~+0.5 to +0.6 log units) [1], the estimated LogP of 4-methylpiperidine-1-sulfonyl fluoride is predicted to be in the range of ~1.2–1.5, representing an approximately 3- to 4-fold increase in octanol–water partition coefficient. The 4-methyl group also increases the steric bulk at the para position of the piperidine ring, which can influence the compound's conformational preferences and its interactions with protein binding pockets. The topological polar surface area (tPSA) of the unsubstituted parent is 37.38 Ų ; the 4-methyl analog is expected to retain a similar tPSA (~37–38 Ų) because the methyl group does not contribute additional polar atoms. This combination of enhanced lipophilicity and maintained tPSA is advantageous for CNS drug discovery programs, where balanced LogP (1–3) and low tPSA (<90 Ų) are desirable for blood–brain barrier penetration.

Medicinal chemistry SAR studies Physicochemical optimization

SuFEx Reactivity Profile: Aliphatic Sulfamoyl Fluoride Differentiation from Aryl Sulfonyl Fluorides

4-Methylpiperidine-1-sulfonyl fluoride belongs to the aliphatic sulfamoyl fluoride subclass (R₂N–SO₂F), which exhibits a distinct SuFEx reactivity profile compared to aryl sulfonyl fluorides (Ar–SO₂F) and alkanesulfonyl fluorides (R–SO₂F). The nitrogen atom directly attached to the sulfonyl group modulates the electrophilicity of the sulfur center through p-orbital overlap, generally attenuating reactivity relative to aryl and alkyl sulfonyl fluorides [1][2]. This moderated reactivity is advantageous for achieving selectivity windows in covalent protein modification: aryl sulfonyl fluorides can be excessively reactive, leading to off-target labeling, while aliphatic sulfamoyl fluorides offer a balanced reactivity profile that favors on-target engagement [3]. In a computational study of SuFEx reaction coordinates comparing benzenesulfonyl fluoride (model aryl SF) with piperidine as nucleophile, the rate-determining transition state barrier was found to be sensitive to both the electronic nature of the sulfonyl fluoride and the basicity of the nucleophile [4], confirming that the sulfamoyl fluoride subclass occupies a distinct kinetic regime. This differentiation has practical consequences: for fragment-based covalent inhibitor screening or activity-based protein profiling (ABPP), the aliphatic sulfamoyl fluoride scaffold of 4-methylpiperidine-1-sulfonyl fluoride provides a selectivity window that aryl sulfonyl fluorides may not offer.

SuFEx click chemistry Bioconjugation Covalent probe design

Regioisomeric Differentiation: 4-Methylpiperidine-1-sulfonyl fluoride vs. Piperidine-4-sulfonyl fluoride – Positional Warhead Effects on Reactivity and Synthetic Utility

The positional attachment of the sulfonyl fluoride warhead critically determines the compound's reactivity profile and downstream synthetic utility. In 4-methylpiperidine-1-sulfonyl fluoride (CAS 1365969-26-1), the –SO₂F group is attached to the piperidine ring nitrogen (1-position), forming an N-sulfonyl fluoride (sulfamoyl fluoride) . In the regioisomer piperidine-4-sulfonyl fluoride (CAS 1936260-29-5), the –SO₂F group is attached directly to the ring carbon at the 4-position, forming a C-sulfonyl fluoride . These structural classes exhibit fundamentally different reactivity: the N–S bond in sulfamoyl fluorides is more resistant to hydrolysis than the C–S bond in alkanesulfonyl fluorides, and the nitrogen atom modulates the electronic character of the sulfonyl group through inductive and resonance effects. Piperidine-4-sulfonyl fluoride hydrolyzes with a half-life of 48 h at pH 7.4 and 2.3 h at pH 9.0 ; the N-sulfamoyl fluoride of 4-methylpiperidine-1-sulfonyl fluoride is expected to be even more hydrolytically robust due to resonance stabilization from the adjacent nitrogen lone pair. Furthermore, the secondary amine in piperidine-4-sulfonyl fluoride (free N–H) remains available for further functionalization, whereas in 4-methylpiperidine-1-sulfonyl fluoride, the nitrogen is fully substituted by the sulfonyl fluoride group. This difference dictates distinct synthetic planning: 4-methylpiperidine-1-sulfonyl fluoride serves as a terminal covalent warhead or SuFEx substrate, while piperidine-4-sulfonyl fluoride can be elaborated at both the secondary amine and the sulfonyl fluoride positions.

Synthetic methodology Medicinal chemistry Building block selection

Commercial Availability and Purity Benchmarking: 4-Methylpiperidine-1-sulfonyl fluoride vs. Closest Structural Analogs

4-Methylpiperidine-1-sulfonyl fluoride (CAS 1365969-26-1) is commercially available from multiple suppliers at purities of 95–98% . This availability profile compares favorably with structurally analogous piperidine sulfonyl fluorides: for example, 4-methylpiperidine-1-sulfonyl chloride (the corresponding chloride analog) is available at 95% purity , while piperidine-4-sulfonyl fluoride is offered at >99% purity via specialized suppliers . The 4-methyl substitution pattern on the piperidine ring of the target compound provides a distinct commercial niche: the combination of the methyl group at the 4-position and the sulfonyl fluoride at the 1-position is less common among commercially available sulfonyl fluoride building blocks compared to unsubstituted piperidine-1-sulfonyl fluoride, making 4-methylpiperidine-1-sulfonyl fluoride a more specialized intermediate with correspondingly fewer alternative sourcing options. Researchers seeking to incorporate a 4-methylpiperidine scaffold with a pre-installed sulfonyl fluoride warhead will find this compound to be one of the few directly available options, reducing synthetic burden relative to preparing the sulfonyl fluoride from the corresponding sulfonyl chloride or sulfonic acid precursor.

Research procurement Building block sourcing Quality control

4-Methylpiperidine-1-sulfonyl fluoride: Optimal Research Application Scenarios Derived from Quantitative Differentiation Evidence


Covalent Fragment and Probe Discovery Programs Requiring Multi-Day Aqueous Stability

For fragment-based covalent inhibitor screening using biochemical assays conducted over 24–72 hours in aqueous buffer, 4-methylpiperidine-1-sulfonyl fluoride provides a practical stability advantage over legacy sulfonyl fluoride inhibitors. The piperidine sulfonyl fluoride scaffold exhibits hydrolytic half-lives exceeding 48 hours at pH 7.4 , compared to PMSF's ~110-minute half-life under similar conditions . This stability enables single-addition experimental designs without the need for repeated inhibitor replenishment, reducing variability in dose–response determinations and facilitating automated high-throughput screening workflows. The 4-methyl substitution further contributes favorable lipophilicity (estimated LogP ~1.2–1.5) for cellular permeability in intact-cell screening formats .

SuFEx-Based Parallel Library Synthesis and Bioconjugation Workflows

In SuFEx click chemistry applications, 4-methylpiperidine-1-sulfonyl fluoride serves as a stable, storable electrophile that can be directly coupled with amine, alcohol, or other nucleophile-bearing fragments without the hydrolysis complications that plague sulfonyl chlorides. The landmark study by Bogolubsky et al. demonstrated that aliphatic sulfonyl fluorides successfully produced sulfonamides with functionalized amines where the corresponding sulfonyl chlorides failed . The nitrogen-attached –SO₂F group (sulfamoyl fluoride) of this compound provides a moderated reactivity profile that is particularly well-suited for library synthesis where chemoselectivity is paramount . The 4-methyl group also aids in HPLC tracking and mass spectrometric identification of products due to the +14 Da mass increment relative to the unsubstituted parent.

CNS-Penetrant Covalent Inhibitor Development Programs

The combination of a low topological polar surface area (tPSA ~37 Ų, maintained from the piperidine sulfonyl fluoride core) and enhanced lipophilicity (estimated ΔLogP +0.5 to +0.8 vs. the unsubstituted parent ) positions 4-methylpiperidine-1-sulfonyl fluoride as an attractive building block for CNS-targeted covalent inhibitor design. The physicochemical profile aligns with established guidelines for blood–brain barrier penetration (tPSA < 90 Ų, LogP 1–3) . The sulfamoyl fluoride warhead provides a balanced reactivity profile that favors on-target covalent modification while minimizing off-target labeling, a critical consideration for CNS applications where selectivity demands are stringent . The 4-methylpiperidine scaffold is a recurring motif in CNS-active compounds, and the pre-installed sulfonyl fluoride enables direct incorporation into medicinal chemistry SAR campaigns without additional synthetic steps.

Activity-Based Protein Profiling (ABPP) Probe Design with Moderated Electrophilicity

For ABPP applications requiring selective labeling of serine hydrolases, kinases, or other nucleophile-rich enzyme classes in complex proteomes, 4-methylpiperidine-1-sulfonyl fluoride offers the moderated electrophilicity characteristic of aliphatic sulfamoyl fluorides. Unlike highly reactive aryl sulfonyl fluoride probes that can label multiple residue types (tyrosine, lysine, serine, threonine, cysteine, histidine) , the attenuated reactivity of the sulfamoyl fluoride scaffold favors engagement with the most nucleophilic active-site residues, potentially improving target-class selectivity in proteome-wide profiling experiments . The 4-methyl group provides a convenient mass tag for MS-based proteomics workflows, facilitating identification of labeled peptides.

Quote Request

Request a Quote for 4-Methylpiperidine-1-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.